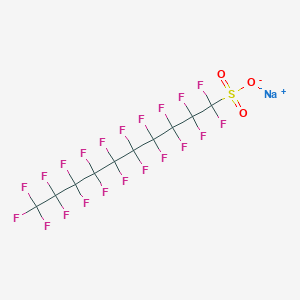

Sodium perfluorodecanesulfonate

Overview

Description

Sodium perfluorodecanesulfonate is a perfluorinated compound characterized by a fully fluorinated alkyl chain attached to a sulfonate group. This compound is known for its stability and resistance to degradation, making it a persistent environmental pollutant. It is commonly used in various industrial applications, including as a surfactant and in the production of fluoropolymers .

Mechanism of Action

Target of Action

Sodium perfluorodecanesulfonate is a type of perfluorinated compound (PFC) that is used in a wide variety of industrial and consumer products

Mode of Action

Like other pfcs, it is known to be persistent in the environment and resistant to degradation . This suggests that it may interact with various biological targets over a prolonged period, potentially leading to a variety of effects.

Biochemical Pathways

For instance, some PFCs have been found to disrupt endocrine function and interfere with lipid metabolism

Pharmacokinetics

Given its chemical stability and resistance to degradation, it is likely to persist in the body for an extended period .

Result of Action

Studies on similar pfcs have reported various effects, including endocrine disruption, immunotoxicity, and potential links to certain types of cancer . It’s important to note that these effects are generally associated with long-term exposure to high concentrations of PFCs.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its persistence in the environment means that it can accumulate in water and soil, potentially leading to long-term exposure . Additionally, its stability under various environmental conditions contributes to its widespread distribution and potential bioaccumulation in organisms .

Biochemical Analysis

Biochemical Properties

Sodium perfluorodecanesulfonate interacts with various biomolecules in biochemical reactions. It is known for its extreme persistence, substantial bioaccumulation, and biomagnification properties

Cellular Effects

The effects of this compound on cells are complex and depend on the concentration. At low concentrations, it can cause cell proliferation, while at higher concentrations, it can inhibit cell function . It acts as an enzyme inhibitor and can affect protein synthesis

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression

Temporal Effects in Laboratory Settings

This compound is known for its stability . It is used in environmental testing and research, particularly in the optimization and comparison of extraction methods for determination of perfluoroalkyl substances in soils and sediments

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

It is known to interact with various enzymes or cofactors

Transport and Distribution

This compound is transported and distributed within cells and tissues

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium perfluorodecanesulfonate can be synthesized through the electrochemical fluorination of decanesulfonyl fluoride. This process involves the use of anhydrous hydrogen fluoride as the electrolyte and a nickel anode. The reaction conditions typically include a temperature range of -20°C to 0°C and a current density of 100-200 mA/cm² .

Industrial Production Methods: Industrial production of this compound often involves the same electrochemical fluorination process but on a larger scale. The reaction is carried out in specialized electrochemical cells designed to handle large volumes of hydrogen fluoride and decanesulfonyl fluoride. The resulting product is then purified through distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: Sodium perfluorodecanesulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate ester derivatives, respectively .

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols

Major Products:

Sulfonamide derivatives: Formed when reacted with amines

Sulfonate ester derivatives: Formed when reacted with alcohols

Scientific Research Applications

Sodium perfluorodecanesulfonate is widely used in scientific research due to its unique properties. Some of its applications include:

Environmental Testing: Used as a standard for the optimization and comparison of extraction methods for perfluoroalkyl substances in soils and sediments using liquid chromatography-mass spectrometry.

Biological Studies: Investigated for its effects on biological systems, including its potential toxicity and bioaccumulation in living organisms.

Industrial Applications: Employed in the production of fluoropolymers and as a surfactant in various industrial processes.

Comparison with Similar Compounds

- Sodium perfluorohexanesulfonate

- Sodium perfluorooctanesulfonate

- Sodium perfluorododecanesulfonate

Comparison: Sodium perfluorodecanesulfonate is unique due to its longer alkyl chain compared to sodium perfluorohexanesulfonate and sodium perfluorooctanesulfonate. This longer chain length contributes to its higher hydrophobicity and persistence in the environment. Compared to sodium perfluorododecanesulfonate, it has a slightly shorter chain, which may influence its bioaccumulation and toxicity profiles .

Properties

IUPAC Name |

sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane-1-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10HF21O3S.Na/c11-1(12,3(15,16)5(19,20)7(23,24)9(27,28)29)2(13,14)4(17,18)6(21,22)8(25,26)10(30,31)35(32,33)34;/h(H,32,33,34);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYIJZHWHDXAMG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F21NaO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60892443 | |

| Record name | Sodium perfluorodecanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60892443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2806-15-7 | |

| Record name | Sodium perfluorodecanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60892443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

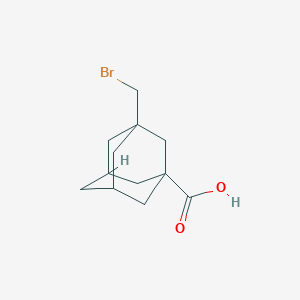

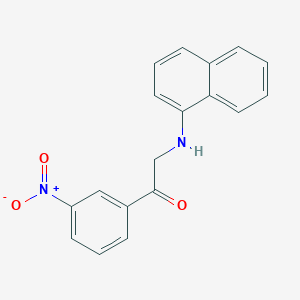

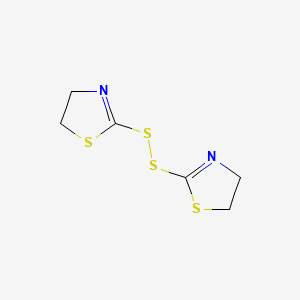

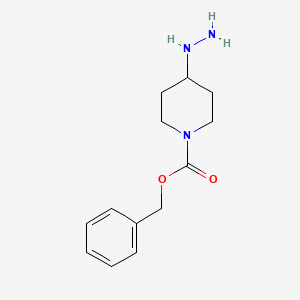

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[4.5]decan-1-amine](/img/structure/B3256921.png)

![1-Methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B3256983.png)